REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:23])=[C:8]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[NH:9][C:10]=1[CH:11]=[CH:12][CH2:13][CH2:14][Br:15])=[O:5])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:23])=[C:8]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[NH:9][C:10]=1[CH2:11][CH2:12][CH2:13][CH2:14][Br:15])=[O:5])[CH3:2]
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Name
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5-(4-Bromo-but-1-enyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester
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Quantity
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30 mg
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1C(=C(NC1C=CCCBr)C(=O)OC(C)(C)C)C
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Name
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|
Quantity
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3 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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6 mg
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Type
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catalyst
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Smiles
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[Pd]
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Type
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CUSTOM
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Details
|
under stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 45 minutes under a hydrogen atmosphere
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Duration
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45 min
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Type
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FILTRATION
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Details
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the reaction mixture was filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
C(C)OC(=O)C=1C(=C(NC1CCCCBr)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |